3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride
Overview
Description
3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride is a chemical compound with the CAS Number: 1864052-73-2 . It has a molecular weight of 236.72 .
Synthesis Analysis
The synthesis of thiazolidine-2,4-dione derivatives has been achieved using deep eutectic solvents, which act as both solvents and catalysts . A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis was performed to find the most suitable solvent . The deep eutectic solvent, choline chloride, N-methylurea, was found to be the best for further synthesis of thiazolidinedione derivatives .Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H12N2O2S.ClH/c11-7-5-13-8(12)10(7)6-1-3-9-4-2-6;/h6,9H,1-5H2;1H .Chemical Reactions Analysis
Thiazolidine-2,4-dione derivatives exhibit a wide range of biological activities . They exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . Their antimicrobial action is achieved by inhibiting cytoplasmic Mur ligases , and their antioxidant action is achieved by scavenging reactive oxygen species (ROS) .Physical And Chemical Properties Analysis
The physical form of this compound is solid . It has a molecular weight of 236.72 .Scientific Research Applications
Synthesis and Anticancer Activity
Researchers have synthesized derivatives of thiazolidine-2,4-dione, including those involving piperidine, and evaluated their anticancer activities. For instance, compounds were screened for their effectiveness against the MCF-7 human breast cancer cell line, showing that certain derivatives exhibit significant anticancer properties due to their ability to inhibit crucial enzymes like topoisomerase-I (Kumar & Sharma, 2022).
Antimicrobial Properties
Another area of application is the synthesis of thiazolidine-2,4-dione derivatives for antimicrobial use. These compounds have been shown to possess good activity against gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and display excellent antifungal activity against species like Aspergillus niger and A. flavus (Prakash et al., 2011).
Antidiabetic Agents
The synthesis of novel thiazolidine-2,4-dione derivatives has also been targeted towards the development of antidiabetic agents. These compounds have been reported to significantly reduce blood glucose levels, showing promise in the management of diabetes (Kadium, Alhazam, & Hameed, 2022).
Additional Research Applications
Further research has delved into the creation of new thiazolidine derivatives with varied biological activities, including antitumor properties. These compounds were synthesized and evaluated for cytotoxicity, demonstrating selectivity towards cancer cells without affecting normal cells, and showing potential in cancer treatment (Chagas et al., 2017).
Mechanism of Action
Target of Action
It’s worth noting that thiazolidinediones, a class of compounds to which this molecule belongs, are known to act by activating peroxisome proliferator-activated receptors (ppars), a group of nuclear receptors .
Mode of Action
When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others .
Biochemical Pathways
The main effect of expression and repression of specific genes is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation .
Result of Action
Thiazolidinediones are known to decrease insulin resistance, modify adipocyte differentiation, inhibit vegf-induced angiogenesis, decrease leptin levels, decrease levels of certain interleukins (eg, IL-6), and increase adiponectin levels .
properties
IUPAC Name |
3-piperidin-4-yl-1,3-thiazolidine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c11-7-5-13-8(12)10(7)6-1-3-9-4-2-6;/h6,9H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANMHBJQLCBMDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)CSC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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